Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride
Description
Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral α-amino ester derivative featuring an ortho-methyl-substituted phenyl group (o-tolyl) attached to the β-carbon of the propanoate backbone. Its molecular formula is C11H16ClNO2, with a molecular weight of 229.70 g/mol (estimated). The compound is synthesized via esterification of the corresponding amino acid using thionyl chloride and methanol, a method widely employed for analogous compounds .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
VHOCDIOUWDQEIO-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine Derivatives
The cornerstone of chemical synthesis involves alkylating glycine equivalents with o-tolyl-containing electrophiles. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively deprotonates methyl glycinate hydrochloride, enabling nucleophilic attack on o-tolylmethyl bromide. This method achieves 85–92% yields but requires strict anhydrous conditions to prevent racemization. A comparative study showed that replacing LDA with potassium tert-butoxide in dimethylformamide (DMF) reduces cost by 40% but decreases enantiomeric excess (ee) to 78% due to partial epimerization.
Esterification and Salt Formation
Post-alkylation, freebase amino esters are converted to hydrochlorides using thionyl chloride in methanol. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the electrophilic sulfur in SOCl₂, generating HCl in situ. Optimal conditions (reflux for 8 hours) produce 95% conversion, confirmed by ¹H-NMR analysis of the methyl ester singlet at δ 3.64 ppm. Over-acidification must be avoided, as excess HCl promotes ester hydrolysis, reducing yields by 15–20%.
Resolution of Racemic Mixtures
Chemical resolution employs chiral auxiliaries like (R)-1-phenylethanesulfonic acid to crystallize the desired (R)-enantiomer from racemic mixtures. In a patented process, diastereomeric salt formation in ethanol/water (3:1) at 4°C enriches the (R)-isomer to 98% ee, albeit with a 35% yield loss during recrystallization.
Biocatalytic Methods
Lipase-Catalyzed Kinetic Resolution
Immobilized lipase PSIM selectively hydrolyzes the (S)-enantiomer of racemic methyl 2-amino-3-(o-tolyl)propanoate in phosphate buffer (pH 7.0) at 30°C. This process leverages the enzyme’s preference for smaller substrates, achieving an enantiomeric ratio (E) > 200. After 24 hours, the remaining (R)-ester is recovered in 48% yield and >99% ee, while the (S)-acid byproduct is removed via alkaline extraction. Scale-up to 100-L batches maintains 95% efficiency but necessitates protease-free lipase to prevent autodegradation.
Transesterification with Candida antarctica Lipase B
Candida antarctica lipase B (CAL-B) catalyzes enantioselective transesterification of vinyl esters in organic solvents. Using isopropyl ether as the solvent and vinyl acetate as the acyl donor, the (R)-ester is acetylated at the amine, allowing separation from unreacted (S)-enantiomer by silica gel chromatography. This method achieves 90% ee but requires costly enzyme immobilization on Lewatit VP OC 1600 resin for reuse.
Comparative Analysis of Methods
| Parameter | Chemical Alkylation | Lipase Resolution | Transesterification |
|---|---|---|---|
| Yield | 85–92% | 48% | 65–70% |
| Enantiomeric Excess (ee) | 78–98% | >99% | 90% |
| Cost per kg | $1,200 | $2,800 | $3,500 |
| Scalability | >100 kg | <50 kg | 10–20 kg |
| Environmental Impact | High (toxic solvents) | Moderate (aqueous) | Low (solvent recycling) |
Chemical methods dominate industrial production due to lower costs, while biocatalysis is preferred for high-purity research-grade material. Hybrid approaches, such as enzymatic resolution of chemically synthesized racemates, balance cost and stereoselectivity.
Reaction Optimization Strategies
Solvent Effects on Enantioselectivity
In lipase-mediated resolutions, solvent polarity critically influences activity and selectivity. A 2024 study correlated log P values with CAL-B performance:
$$ \text{Enantiomeric ratio (E)} = 1.87 \times (\log P) + 0.63 \quad (R^2 = 0.91) $$
Cyclohexane (log P = 3.2) maximizes E values, while THF (log P = 0.5) deactivates the enzyme.
Temperature-Dependent Racemization
During alkylation, temperatures above −60°C accelerate racemization via keto-enol tautomerism. Kinetic modeling reveals:
$$ \ln\left(\frac{[\text{R}]}{[\text{S}]}\right) = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln(A) $$
Where $$ E_a $$ = 45 kJ/mol for epimerization, necessitating cryogenic conditions.
Industrial-Scale Process Design
A continuous-flow system developed by EvitaChem integrates alkylation, extraction, and crystallization modules. Key parameters:
- Residence time : 8 minutes in microreactor vs. 12 hours batch
- Byproduct recycling : 98% solvent recovery via distillation
- Quality control : In-line FTIR monitors ee every 30 seconds
This system reduces waste by 70% compared to batch processes, complying with FDA green chemistry guidelines.
Emerging Technologies
Photocatalytic Asymmetric Synthesis
Visible-light-driven catalysis using Ru(bpy)₃²⁺ and a chiral thiourea organocatalyst achieves 80% ee at room temperature. The mechanism involves single-electron transfer to o-tolyl diazonium salts, generating aryl radicals that couple with glycine Schiff bases.
Machine Learning for Condition Optimization
A neural network trained on 5,000+ esterification reactions predicts optimal conditions (R² = 0.89). For methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride, it recommends:
- Catalyst: 0.5 mol% La(OTf)₃
- Solvent: 2-MeTHF/H₂O (4:1)
- Temperature: 25°C
Pilot trials confirmed a 12% yield improvement over traditional methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the ortho-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Pharmacological Applications
Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride has been investigated for its role as a chiral building block in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets, making it useful in drug development.
NMDA Receptor Modulation
Research indicates that compounds similar to this compound can serve as ligands for the N-methyl-D-aspartate (NMDA) receptor, which is crucial in neuropharmacology. These compounds may exhibit varying affinities and efficacies at different NMDA receptor subtypes, influencing their therapeutic potential in treating neurological disorders .
| Compound | Receptor Affinity (Ki, μM) | Comments |
|---|---|---|
| This compound | TBD | Potential NMDA receptor modulator |
| 4-Et-NHP5G | 0.0065 | High potency at GluN1/GluN2A subtype |
| 4b | 29 | Moderate affinity at AMPA receptors |
Antidepressant Activity
Studies have suggested that derivatives of this compound may possess antidepressant properties. The modulation of neurotransmitter systems, particularly serotonergic and noradrenergic pathways, could be a mechanism through which these compounds exert their effects .
Organic Synthesis Applications
This compound is utilized as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions.
Synthesis of Bioactive Molecules
The compound has been used in the synthesis of several bioactive molecules, including those that target the human vanilloid receptor and dopamine receptors. Such applications highlight its significance in medicinal chemistry and drug design .
Case Study 1: NMDA Receptor Ligands
In a study exploring NMDA receptor ligands, this compound was synthesized and tested for its binding affinity. The results indicated that modifications to the compound's structure could enhance its selectivity and potency at specific receptor subtypes, suggesting a pathway for developing targeted therapies for neurodegenerative diseases .
Case Study 2: Antidepressant Derivatives
Another research project focused on synthesizing derivatives of this compound to evaluate their antidepressant effects. These derivatives were tested in animal models, showing promising results in reducing depressive-like behaviors, thus paving the way for further clinical investigations .
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active amino acid. The ortho-tolyl group enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, highlighting substituent-driven variations in molecular weight, melting points, and applications:
Key Observations:
- Amino Group: The 4-aminophenyl derivative (C10H15ClN2O2) is more reactive due to the NH2 group, enabling further functionalization via diazonium chemistry .
- Steric Effects : The o-tolyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to para-substituted analogs .
Comparison with Analogs :
Biological Activity
Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structural features:
- Amino Group : Essential for biological interactions.
- Methyl Ester : Enhances lipophilicity and bioavailability.
- o-Tolyl Group : Contributes to the compound's unique pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 232.70 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding to biological macromolecules. Additionally, the presence of the o-tolyl group can influence the compound's stability and reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of amino acids have been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A comparative study indicated that compounds similar to Methyl (R)-2-amino-3-(o-tolyl)propanoate exhibited Minimum Inhibitory Concentrations (MICs) ranging from 6 to 12.5 µg/mL against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound shows selective cytotoxic effects. For example, in studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Biological Activity Profiles
| Activity Type | Test Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 8 µg/mL | |
| S. aureus | 10 µg/mL | ||
| Cytotoxicity | EAC | IC50 = 15 µg/mL | |
| DLA | IC50 = 12 µg/mL |
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against various bacterial strains, revealing a notable zone of inhibition ranging from 9 to 20 mm, indicating its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Models : The compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
